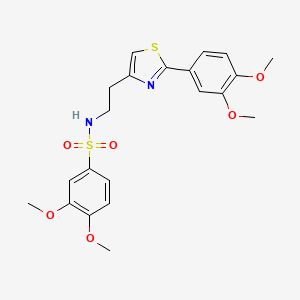

![molecular formula C16H21N3O2S B2865974 2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide CAS No. 869346-55-4](/img/structure/B2865974.png)

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

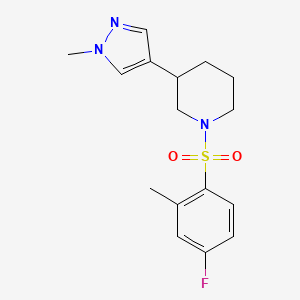

The compound “2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is attached to a methoxyphenyl group and a propylacetamide group. The methoxyphenyl group consists of a phenyl ring with a methoxy (OCH3) substituent, and the propylacetamide group consists of a propyl chain attached to an acetamide group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy could be used to confirm the structure .Scientific Research Applications

Antiprotozoal Activity

Research has identified compounds structurally similar to 2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide, demonstrating significant antiprotozoal activity. For instance, a series of new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds showed strong activity with IC50 values in the nanomolar range, outperforming metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).

Anticonvulsant Activity

Another study explored the anticonvulsant properties of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives. Among these, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide emerged as the most active compound, indicating the potential of imidazole derivatives in treating seizures induced by maximal electroshock (Aktürk et al., 2002).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound , have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These studies aim at identifying GLS inhibitors with improved drug-like properties, highlighting the relevance of these analogs in cancer research and treatment strategies (Shukla et al., 2012).

Computational and Pharmacological Evaluations

A study focusing on the computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, revealed potential for toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings underscore the versatility of imidazole derivatives in developing therapeutic agents (Faheem, 2018).

Radiolabelled Compounds for Imaging

Research into radiolabelled nonpeptide angiotensin II antagonists and cerebral histamine H3 receptors imaging has produced compounds like [11C]L-159,884 and [125I]iodoproxyfan. These studies illustrate the potential of imidazole derivatives in medical imaging, aiding in the diagnosis and research of various health conditions (Hamill et al., 1996); (Ligneau et al., 1994).

Future Directions

properties

IUPAC Name |

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-3-8-17-15(20)12-22-16-18-9-10-19(16)11-13-4-6-14(21-2)7-5-13/h4-7,9-10H,3,8,11-12H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCWGPWMKWCUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC=CN1CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

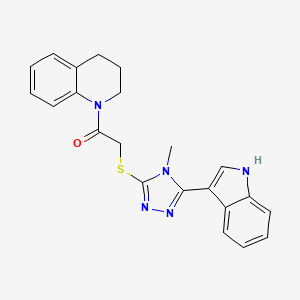

![2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2865891.png)

![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)

![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865896.png)

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B2865897.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)

![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2865911.png)

![Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2865912.png)